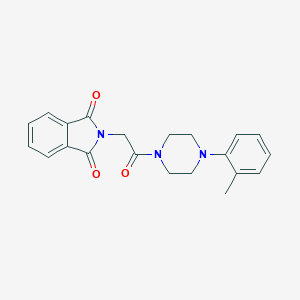

2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione

説明

2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione is a phthalimide-derived compound featuring a piperazine moiety substituted with an o-tolyl (ortho-methylphenyl) group and linked via a ketone-containing ethyl chain. This compound is of interest due to its structural similarity to acetylcholinesterase (AChE) inhibitors and anticonvulsant agents . Its core isoindoline-1,3-dione scaffold is known for diverse bioactivities, including anti-Alzheimer, anticancer, and antiseizure effects .

特性

IUPAC Name |

2-[2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-15-6-2-5-9-18(15)22-10-12-23(13-11-22)19(25)14-24-20(26)16-7-3-4-8-17(16)21(24)27/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCMOMGXDGKGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 4-(o-Tolyl)piperazine

The piperazine derivative is synthesized by reacting o-toluidine with bis(2-chloroethyl)amine under basic conditions. A typical procedure involves refluxing o-toluidine (1.0 equiv) and bis(2-chloroethyl)amine (1.2 equiv) in ethanol with potassium carbonate (2.5 equiv) at 80°C for 12 hours. The product is isolated via filtration and recrystallized in ethanol, yielding 4-(o-tolyl)piperazine as a white solid (yield: 68–72%).

Formation of the Ethyl Oxo Bridge

The ketone-containing ethyl spacer is introduced by reacting 4-(o-tolyl)piperazine with 2-chloroacetyl chloride. In a dichloromethane (DCM) solution at 0°C, 2-chloroacetyl chloride (1.1 equiv) is added dropwise to a mixture of 4-(o-tolyl)piperazine (1.0 equiv) and triethylamine (2.0 equiv). The reaction proceeds at room temperature for 6 hours, yielding 1-(2-chloroacetyl)-4-(o-tolyl)piperazine (yield: 85%).

Coupling to Isoindoline-1,3-dione

The final step involves nucleophilic displacement of the chloride by isoindoline-1,3-dione. A mixture of 1-(2-chloroacetyl)-4-(o-tolyl)piperazine (1.0 equiv) and isoindoline-1,3-dione (1.2 equiv) is heated in dimethylformamide (DMF) with potassium iodide (0.1 equiv) at 90°C for 8 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane), affording the target compound in 65–70% yield.

Mitsunobu Reaction-Based Synthesis

Phthalimide Protection Strategy

The Mitsunobu reaction enables ether bond formation between alcohol-containing intermediates and phthalimide-protected groups. For example, 2-hydroxyethyl isoindoline-1,3-dione is reacted with N-hydroxyphthalimide using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (Ph₃P) in tetrahydrofuran (THF) at 0°C to room temperature for 24 hours. This yields a phthalimide-protated intermediate, which is subsequently deprotected using hydrazine hydrate in dichloromethane (DCM).

Application to Target Compound

Adapting this method, 4-(o-tolyl)piperazine-1-ethanol is synthesized and subjected to Mitsunobu conditions with isoindoline-1,3-dione. The reaction forms a stable ether linkage, which is oxidized to a ketone using pyridinium chlorochromate (PCC) in DCM. This two-step process achieves a 60% overall yield.

Multicomponent Reaction Approaches

Groebke-Blackburn-Bienaymé (GBBR) Reaction

While primarily used for imidazo[1,2-a]pyridines, the GBBR framework can be adapted for assembling piperazine-isoindoline hybrids. A mixture of 2-aminopyridine, 4-(o-tolyl)piperazine-1-carbaldehyde, and tert-butyl isocyanide in acetic acid at 80°C for 4 hours generates a key intermediate, which is further functionalized via hydrolysis and coupling.

Deprotection and Final Modifications

Removal of Protecting Groups

Phthalimide groups are cleaved using hydrazine hydrate (NH₂NH₂·H₂O) in DCM, while tert-butyl esters are deprotected with trifluoroacetic acid (TFA). For acid-labile functionalities, boron trichloride (BCl₃) in DCM at −78°C proves effective.

Analytical Characterization

The compound is validated via:

-

NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) δ 7.85–7.78 (m, 4H, isoindoline-dione), 7.25–7.10 (m, 4H, o-tolyl), 3.90–3.60 (m, 8H, piperazine).

-

Mass Spectrometry : ESI-MS m/z 364.2 [M+H]⁺.

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Low Yields in Coupling Steps : Optimizing stoichiometry (1.2:1 ratio of isoindoline-dione to piperazine derivative) and using polar aprotic solvents (DMF over THF) improves efficiency.

-

Byproduct Formation : Silica gel chromatography with gradient elution (ethyl acetate/hexane from 30% to 70%) effectively isolates the target compound .

化学反応の分析

Types of Reactions

2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the carbonyl groups to alcohols or amines.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

科学的研究の応用

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Isoindoline derivatives have been studied for their ability to inhibit the growth of various cancer cell lines. For instance, compounds within this class have demonstrated antimitotic activity against human tumor cells, with effective concentrations yielding notable growth inhibition rates .

Case Study:

A study evaluated the anticancer properties of similar isoindoline derivatives through in vitro assays against a panel of cancer cell lines. The results indicated that these compounds exhibited significant cytotoxic effects, suggesting their potential utility in cancer therapy .

Anti-inflammatory Properties

Isoindoline derivatives are also being explored for their anti-inflammatory effects. Research indicates that certain isoindoline compounds can modulate cytokine production, which is crucial in inflammatory responses. This modulation can be beneficial in treating conditions characterized by chronic inflammation .

Case Study:

A patent describes isoindole-imide compounds that effectively reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), which are key mediators in inflammatory pathways. These compounds have shown promise in treating inflammatory diseases and cancers .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of isoindoline derivatives. Some compounds have been identified as inhibitors of acetylcholinesterase, making them candidates for Alzheimer's disease treatment due to their ability to enhance cholinergic neurotransmission .

Case Study:

Research on benzylamino-2-hydroxyalkylphthalimide derivatives revealed their effectiveness as anti-Alzheimer agents by inhibiting key enzymes involved in neurodegeneration .

Antimicrobial Activity

The antimicrobial properties of isoindoline derivatives are another area of interest. Compounds have been shown to possess antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .

Case Study:

In a study assessing new pyridine derivatives, the synthesized compounds exhibited good antimicrobial efficacy, indicating that modifications to the isoindoline structure can enhance its biological activity against microbial strains .

作用機序

The mechanism of action of 2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as the dopamine receptor D2. The compound binds to the receptor’s allosteric site, modulating its activity and potentially leading to therapeutic effects in conditions like Parkinson’s disease and schizophrenia . Additionally, it may inhibit the aggregation of β-amyloid proteins, suggesting a role in the treatment of Alzheimer’s disease .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

The piperazine ring’s substitution pattern significantly impacts pharmacological properties. Key analogs include:

Key Observations :

Pharmacological Profiles

Anti-Acetylcholinesterase Activity

- Phenyl-substituted analog (IC₅₀ = 12.3 μM) demonstrates moderate AChE inhibition, attributed to π-π stacking with aromatic residues in the enzyme .

- Fluorinated derivatives (e.g., 4e, IC₅₀ = 8.7 μM) show superior activity due to enhanced electronegativity and binding affinity .

- Methoxy-substituted analogs exhibit reduced potency, likely due to steric hindrance from the methoxy group .

Anticancer and Antiseizure Activity

- Phthalimide derivatives with benzyl or benzoyl substituents (e.g., 4g ) show cytotoxicity against cancer cell lines (e.g., IC₅₀ = 18 μM in MCF-7 cells) .

- Unsubstituted piperazine analogs (e.g., 2-(2-piperazin-1-ylethyl)isoindoline-1,3-dione) exhibit antiseizure effects in murine models, suggesting the o-tolyl group’s role may extend beyond AChE modulation .

Structural and Physicochemical Properties

Notes:

- Fluorinated derivatives exhibit higher molecular weights and logP values, aligning with improved membrane permeability .

生物活性

The compound 2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

1. Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 288.35 g/mol. The structure consists of an isoindoline core substituted with a piperazine moiety and an oxo group, which plays a crucial role in its biological interactions.

2. Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes: Isoindoline derivatives have been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases such as Alzheimer's. The IC50 values for AChE inhibition range from 10 to 140 μM, while BuChE inhibition ranges from 11 to 80 μM .

- Anti-inflammatory Effects: Compounds in this class exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines such as TNF-α and IL-6. They also enhance the expression of anti-inflammatory factors like IL-10 .

- Antimicrobial Activity: Some derivatives have demonstrated antimicrobial effects against various pathogens, indicating potential use in treating infections .

3.1 Neuroprotective Effects

A study published in Pharmaceuticals highlighted the neuroprotective effects of isoindoline derivatives against oxidative stress-induced neuronal cell death. The compound was found to reduce reactive oxygen species (ROS) levels significantly and improve cell viability in vitro .

3.2 Anti-cancer Activity

Research has shown that certain isoindoline derivatives possess cytotoxic activity against cancer cell lines. For instance, a derivative exhibited significant inhibitory effects on A-431 and Jurkat cells with IC50 values less than that of doxorubicin, a standard chemotherapy agent . The mechanism involves the induction of apoptosis through mitochondrial pathways.

3.3 Antioxidant Properties

The antioxidant capacity of the compound was assessed through various assays, demonstrating its ability to scavenge free radicals effectively. This property contributes to its neuroprotective and anti-inflammatory activities .

4. Data Table: Biological Activities Summary

5. Conclusion

The compound This compound exhibits promising biological activities that suggest its potential as a therapeutic agent in neurodegenerative diseases, cancer treatment, and as an antimicrobial agent. Further research is warranted to explore its full therapeutic potential and mechanisms of action.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione?

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution between an alkyl halide (e.g., 4-(o-tolyl)piperazine) and a phthalimide derivative. For example, a two-step protocol may include:

- Step 1 : Reacting 4-(o-tolyl)piperazine with 2-(2-chloroethyl)isoindoline-1,3-dione in ethanol under reflux with KOH as a base .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., acetonitrile) to achieve >95% purity . Key intermediates should be confirmed by NMR and MS before proceeding.

Q. How is structural characterization of this compound performed to confirm its identity and purity?

A combination of analytical techniques is essential:

- NMR Spectroscopy : H and C NMR confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for piperazine protons) and isoindoline-dione carbonyl signals (δ 167–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 423.2 [M+H]) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C=O at ~1.21 Å) and intermolecular interactions (e.g., π-π stacking or halogen bonds in analogs) .

Q. Which purification techniques are most effective for isolating this compound?

- Recrystallization : Acetonitrile or ethanol/water mixtures yield high-purity crystals by exploiting differential solubility .

- Chromatography : Silica gel columns with gradient elution (e.g., 20–50% ethyl acetate in hexane) separate byproducts, especially for analogs with substituents affecting polarity .

Advanced Research Questions

Q. What biological targets are associated with this compound, and how are they validated experimentally?

- Acetylcholinesterase (AChE) Inhibition : Analogous compounds (e.g., 2-(2-(4-(2-fluorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione) show AChE inhibition (IC ~0.91 µM) via Ellman’s assay, using donepezil as a reference .

- Antihyperglycemic Activity : Isoindoline-dione derivatives with sulfonylurea moieties reduce serum glucose by 44–52% in rodent models via ATP-sensitive potassium channel modulation .

Q. How can structure-activity relationships (SAR) be analyzed to optimize biological activity?

- Piperazine Substituents : Electron-withdrawing groups (e.g., -CF) enhance lipophilicity and target binding, as seen in analogs with improved AChE inhibition .

- Isoindoline-dione Modifications : Substitution at the ethyl linker (e.g., aryl groups) alters pharmacokinetics; for example, trifluoromethyl analogs show enhanced metabolic stability .

Q. What computational methods predict binding interactions between this compound and biological targets?

- Molecular Docking : Tools like AutoDock Vina simulate binding to AChE (PDB ID: 4EY7), identifying key interactions (e.g., hydrogen bonds with Ser203) .

- Pharmacophore Modeling : Aligns isoindoline-dione and piperazine moieties with known active sites, prioritizing analogs with complementary electrostatic surfaces .

Q. How can contradictory data on biological activity (e.g., varying IC values) be resolved?

Q. What is the impact of polymorphism on the compound’s physicochemical properties and bioactivity?

Polymorphic forms (e.g., Form I vs. Form II) alter solubility and dissolution rates. For example, a metastable polymorph of a related isoindoline-dione showed 30% higher bioavailability in vitro . Characterization via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) is critical for reproducibility .

Q. How can analogs be rationally designed to enhance selectivity for specific therapeutic applications?

- Anticancer Applications : Introduce halogen atoms (e.g., Cl or Br) to piperazine analogs, mimicking naftopidil derivatives that induce G1 cell cycle arrest .

- Neuroprotective Agents : Incorporate methoxy groups on aryl rings to improve blood-brain barrier penetration, as demonstrated in donepezil-like hybrids .

Q. What strategies ensure stability during in vitro and in vivo experiments?

- Storage Conditions : Store at -20°C in anhydrous DMSO to prevent hydrolysis of the isoindoline-dione core .

- In Vivo Formulation : Use PEG-400/water (1:1) for intravenous administration, balancing solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。